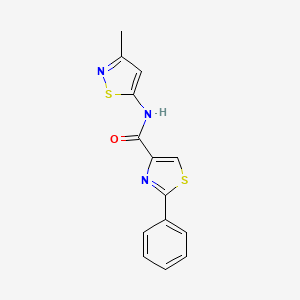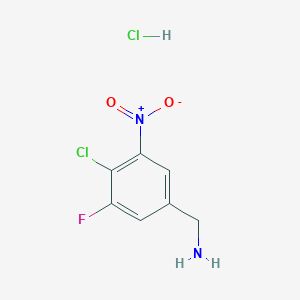
N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
Target of Action
Compounds structurally similar to n-benzyl substituted phenethylamines, such as 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25cn-nboh), have been found to exhibit dramatic selectivity for 5-ht2a receptors . These receptors play a crucial role in the modulation of various cognitive and physiological processes, including mood, cognition, and perception .
Mode of Action
Similar compounds have been found to interact with their targets, such as the 5-ht2a receptors, resulting in various changes in the organism .
Biochemical Pathways
Compounds that target 5-ht2a receptors are known to affect serotonin signaling pathways, which play a crucial role in various physiological processes, including mood regulation, sleep, and appetite .
Result of Action
Compounds that target 5-ht2a receptors can have a broad range of effects, including changes in mood, cognition, and perception .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide typically involves the reaction of 3-methylisothiazole with 2-phenylthiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide can be compared with other similar compounds, such as:
Isothiazoles: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Benzisothiazoles: These compounds have a benzene ring fused to the isothiazole ring and are known for their diverse pharmacological activities.
Thiazole Derivatives: A broad class of compounds with various substitutions on the thiazole ring, exhibiting a wide range of biological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-9-7-12(20-17-9)16-13(18)11-8-19-14(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKYKWKWMSIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![1,7-dimethyl-3-(2-methylpropyl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2537682.png)
![methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537686.png)
![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![ethyl 4-[2-({[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)
